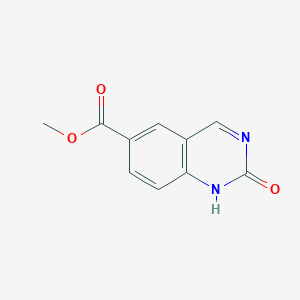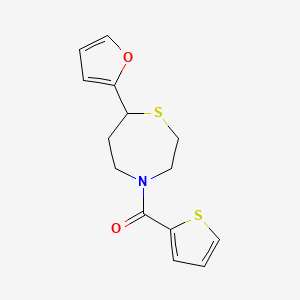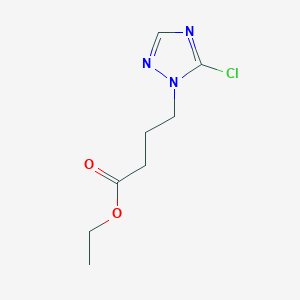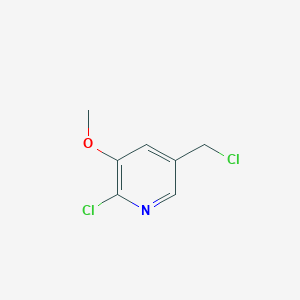
Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate” is a chemical compound with the CAS Number: 1036755-95-9 . It has a molecular weight of 204.19 . The compound is also known as "Methyl 2-hydroxyquinazoline-6-carboxylate" .
Synthesis Analysis
The synthesis of “this compound” involves a multi-step reaction . The first step involves the use of iron, acetic acid, and ethanol under an inert atmosphere at 20 °C for 3 hours . The second step involves heating the resulting solution at 145 °C for 16 hours . This results in a yield of 50.14% . Another synthesis method involves the use of trichlorophosphate at 100℃ for 1 hour .Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula: C10H8N2O3 . The InChI Key for this compound is HVSDYHBZUMPZHM-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involving “this compound” are complex and involve multiple steps . One of the reactions involves the use of phosphorus oxychloride . The resulting solution is stirred for 1 hour at 100 °C . The resulting mixture is then concentrated, resulting in a yield of 57.32% .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It should be stored in a dry environment at 2-8°C .Scientific Research Applications
Synthesis of Novel Compounds
Research has demonstrated the synthesis of various novel compounds using methyl 2-oxo-1,2-dihydroquinazoline-6-carboxylate derivatives. For example, Ivachtchenko et al. (2003) developed combinatorial libraries of new disubstituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, showcasing the versatility of this compound in creating diverse molecular libraries (Ivachtchenko et al., 2003).
Anticancer Potential
This compound derivatives have shown promise in anticancer research. Gaber et al. (2021) synthesized new derivatives and tested their effectiveness against breast cancer MCF-7 cell lines, revealing significant anticancer activity (Gaber et al., 2021).
Synthesis Methods
The compound has been used in developing efficient synthesis methods. Shemchuk et al. (2010) reported the synthesis of 3-aryl-2-[hydroxy(diaryl)methyl]-4-oxo-3,4-dihydroquinazolines, illustrating its role in facilitating complex chemical reactions (Shemchuk et al., 2010).
Antibacterial Activities
The derivatives of this compound have been explored for their antibacterial properties. Cooper et al. (1990) synthesized a series of compounds with significant in vitro antibacterial activity against Gram-positive organisms (Cooper et al., 1990).
Green Chemistry Applications
Azimi and Azizian (2016) demonstrated a green, one-pot synthesis method for substituted 2,3-dihydroquinazoline-4(1H)-ones, contributing to the development of more environmentally friendly chemical processes (Azimi & Azizian, 2016).
Safety and Hazards
properties
IUPAC Name |
methyl 2-oxo-1H-quinazoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9(13)6-2-3-8-7(4-6)5-11-10(14)12-8/h2-5H,1H3,(H,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSDYHBZUMPZHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)NC(=O)N=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]isoindole-1,3-dione](/img/structure/B2429080.png)
![(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)(3-methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone](/img/structure/B2429081.png)
![2-[(3-Methylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B2429083.png)
![3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-N-cycloheptylthiophene-2-carboxamide](/img/structure/B2429085.png)
![N'-(4-methylphenyl)sulfonyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzenecarboximidamide](/img/structure/B2429086.png)
![3,6-dichloro-N-[2-(methoxymethyl)phenyl]pyridine-2-carboxamide](/img/structure/B2429088.png)

![2-chloro-N-[2-(2,4-dichlorophenyl)-2-(1H-indol-3-yl)ethyl]acetamide](/img/structure/B2429090.png)




